molecular formula C9H12O B13069343 Spiro[3.5]non-5-en-7-one

Spiro[3.5]non-5-en-7-one

Cat. No.: B13069343
M. Wt: 136.19 g/mol
InChI Key: LWJDSISBAOLLQH-UHFFFAOYSA-N
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Description

Spiro[35]non-5-en-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]non-5-en-7-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable ketone with a cyclizing agent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]non-5-en-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Spiro[3.5]non-5-en-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]non-5-en-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]non-5-en-7-one is unique due to its specific ring structure and the presence of an enone functional group. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .

Biological Activity

Spiro[3.5]non-5-en-7-one is a unique spirocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a spirocyclic arrangement that contributes to its chemical reactivity and biological interactions. The compound contains a ketone functional group, which is pivotal in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized various derivatives and tested their effectiveness against different bacterial strains. The results showed promising Minimum Inhibitory Concentration (MIC) values, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cell lines such as A549 (lung cancer) and A375 (melanoma). Mechanistic studies revealed that these compounds upregulated pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2, indicating a mitochondrial pathway of apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from this structure showed reduced production of pro-inflammatory cytokines in cell culture models, suggesting they may serve as lead compounds for developing anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multistep organic reactions, including cyclization processes that yield the desired spirocyclic structure. Various synthetic strategies have been reported, including the use of hetero [2 + 2] cyclization methods .

Synthetic Method Yield Key Features
Hetero [2 + 2] CyclizationLowUtilizes monoterpene precursors
Multicomponent ReactionsModerateInvolves 1,3-diketones and aldehydes
Traditional CyclizationVariableDependent on reaction conditions

Case Study 1: Antimicrobial Activity Assessment

In a study published in 2019, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial properties against clinical isolates. The most potent derivative exhibited an MIC of 12 µg/mL against Staphylococcus aureus, showcasing the compound's potential for further development into therapeutic agents .

Case Study 2: Anticancer Mechanism Exploration

A recent investigation focused on the anticancer effects of a specific derivative of this compound on A549 cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this derivative led to a significant increase in apoptotic cells compared to controls (p < 0.05) .

Properties

IUPAC Name

spiro[3.5]non-8-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-2-6-9(7-3-8)4-1-5-9/h2,6H,1,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJDSISBAOLLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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